4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both chlorine and thiazole functional groups
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The solubility and stability of thiazole derivatives can influence their bioavailability .
Result of Action
2-aminothiazole derivatives have shown potent and selective inhibitory activity against various human cancerous cell lines . This suggests that the compound may have potential anticancer effects.
Action Environment
The action, efficacy, and stability of 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its interaction with its targets . Additionally, the compound’s stability can impact its shelf-life and effectiveness over time.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-chloroaniline with thioamide derivatives under controlled conditions. One common method includes the cyclization of 2-chloroaniline with thiourea in the presence of an oxidizing agent such as hydrogen peroxide or bromine. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-thiazole-5-carbaldehyde: Lacks the 2-chlorophenyl group, resulting in different chemical and biological properties.
4-Chloro-2-aminothiazole: Similar structure but without the aldehyde group, affecting its reactivity and applications.
2-[(2-Chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde: Similar but without the 4-chloro substitution, leading to variations in its chemical behavior.
Uniqueness
4-Chloro-2-[(2-chlorophenyl)amino]-1,3-thiazole-5-carbaldehyde is unique due to the presence of both chlorine atoms and the thiazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-(2-chloroanilino)-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-6-3-1-2-4-7(6)13-10-14-9(12)8(5-15)16-10/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAOLLXMKLFPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(S2)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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